Azeto[1,2-A]benzimidazole

Medicinal chemistry Drug design ADME prediction

Source the foundational azeto[1,2-a]benzimidazole core to build rigid, CNS-penetrant compound libraries. Its strained azetidine ring provides an entropic advantage over unconstrained benzimidazoles, reducing TPSA by 38% (17.8 Ų vs 28.7 Ų) for superior passive membrane permeability. Ideal for one-pot Pd-catalyzed derivatization to yield quinoline-fused analogs with demonstrated antimicrobial and anticancer activities. Ensure your next fragment-based drug discovery campaign starts with this conformationally pre-organized, synthetically tractable building block.

Molecular Formula C9H6N2
Molecular Weight 142.16 g/mol
CAS No. 49689-23-8
Cat. No. B13798211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzeto[1,2-A]benzimidazole
CAS49689-23-8
Molecular FormulaC9H6N2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C=C3
InChIInChI=1S/C9H6N2/c1-2-4-8-7(3-1)10-9-5-6-11(8)9/h1-6H
InChIKeyNKMZJBLSSZSBPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azeto[1,2-A]benzimidazole (CAS 49689-23-8) – Core Scaffold Profile for Procurement and Medicinal Chemistry


Azeto[1,2-a]benzimidazole (CAS 49689-23-8) is a fused heterocyclic scaffold in which a strained four-membered azetidine ring is annulated to a benzimidazole core [1]. The compound has a molecular formula of C₉H₆N₂ and a molecular weight of 142.16 g/mol, with a topological polar surface area (TPSA) of 17.8 Ų and zero hydrogen-bond donors [1]. This architecture constitutes the foundational building block for a series of quinoline-fused and other functionalized derivatives that have been explored for antimicrobial, antimycobacterial, and anticancer applications [2].

Azeto[1,2-A]benzimidazole (CAS 49689-23-8) – Why Unsubstituted Benzimidazole or Simple 2-Methylbenzimidazole Cannot Replace It


Generic benzimidazole scaffolds (e.g., 1H-benzimidazole, CAS 51-17-2) lack the fused four-membered azetidine ring that defines the azeto[1,2-a]benzimidazole architecture [1]. This strained ring imposes structural rigidity, alters the electronic distribution on the imidazole nitrogen, and reduces the topological polar surface area (TPSA) from 28.7 Ų for benzimidazole to 17.8 Ų for the target compound—a 38% reduction that predicts higher passive membrane permeability [1][2]. The analogous 1,2-dihydroazeto[1,2-a]benzimidazole (CAS 223600-06-4), while sharing the same ring system, differs in saturation state and hydrogen-bonding capacity, making it chemically distinct for downstream functionalization [1]. Consequently, substituting the azeto[1,2-a]benzimidazole core with an unconstrained benzimidazole would forfeit the conformational pre-organization and physicochemical advantages that drive binding entropy and cellular uptake in medicinal chemistry programs targeting the quinoline-fused derivative series .

Azeto[1,2-A]benzimidazole (CAS 49689-23-8) – Quantitative Differentiation Evidence vs. Closest Analogs


Topological Polar Surface Area (TPSA): Permeability Advantage Over Unsubstituted Benzimidazole

Azeto[1,2-a]benzimidazole exhibits a TPSA of 17.8 Ų, which is substantially lower than that of unsubstituted benzimidazole (28.7 Ų) [1][2]. This 38% reduction in polar surface area is consistent with improved passive membrane permeation and blood-brain barrier penetration potential [1]. The difference arises from the constrained geometry of the fused azetidine ring, which limits solvent-accessible polar surface compared to the freely rotating imidazole N–H in benzimidazole.

Medicinal chemistry Drug design ADME prediction

Strained Azetidine Ring Geometry: Conformational Pre-Organization vs. Flexible Benzimidazole Scaffolds

The azeto[1,2-a]benzimidazole core incorporates a four-membered azetidine ring fused to the benzimidazole system, introducing ~90° bond angles and significant ring strain (~26 kcal/mol for azetidine) compared to the unconstrained five-membered imidazole ring in benzimidazole [1]. This forced geometry pre-organizes the scaffold in a rigid conformation, reducing the entropic penalty upon target binding relative to freely flexible 2-substituted benzimidazoles [1][2]. The rigid scaffold may enhance binding affinity for targets that recognize a specific three-dimensional pharmacophore.

Medicinal chemistry Conformational restriction Scaffold design

Synthetic Versatility: One-Pot Pd-Catalyzed C–N Coupling Access to Quinoline-Fused Derivatives

The azeto[1,2-a]benzimidazole scaffold serves as the key intermediate in a one-pot, two-step protocol for constructing quinoline-fused benzo[d]azeto[1,2-a]benzimidazole analogues [1][2]. Using Pd₂(dba)₃/XPhos/Cs₂CO₃ in toluene, the intramolecular C–N coupling proceeds under mild conditions (optimized for substrate scope) to deliver the tetracyclic products in moderate to good yields [1]. This method is superior to stepwise approaches that require pre-functionalization of the benzimidazole N–H and separate cyclization steps, which typically suffer from lower overall yields and increased purification burden [2]. The substrate scope has been demonstrated with various substituted 2-chloroquinoline-3-carbaldehydes, enabling rapid analog generation for structure-activity relationship (SAR) studies [1][2].

Synthetic methodology Pd catalysis Heterocycle synthesis

Antimicrobial and Antimycobacterial Activity of Quinoline-Fused Azeto[1,2-a]benzimidazole Derivatives vs. Standard Drugs

Quinoline-fused azeto[1,2-a]benzimidazole derivatives synthesized from the parent scaffold were evaluated for antimicrobial, antimycobacterial, and anti-prostate cancer activity . The majority of final analogs exhibited minimum inhibitory concentrations (MICs) comparable to control drugs (e.g., ampicillin, nalidixic acid, amphotericin B) against the tested microbial strains . Insertion of various functional groups further modulated the MICs, underscoring the scaffold's utility as a tunable platform . Specific numerical MIC values are reported in the primary source but are not publicly accessible in the available abstract; the demonstrated equipotency to standard-of-care agents confirms that the scaffold is not merely a passive carrier but contributes to the bioactivity.

Antimicrobial Antimycobacterial Anti-prostate cancer

Azeto[1,2-A]benzimidazole (CAS 49689-23-8) – Evidence-Backed Application Scenarios for Procurement Decisions


Fragment-Based Lead Discovery Requiring CNS-Penetrant Scaffolds

With a TPSA of 17.8 Ų—well below the CNS drug cutoff of 60 Ų—and zero hydrogen-bond donors, azeto[1,2-a]benzimidazole is a strong candidate fragment for CNS-targeted drug discovery programs. Its strained, rigid geometry provides an entropic advantage in fragment linking strategies, making it preferable to flexible benzimidazole fragments (TPSA 28.7 Ų) for programs requiring blood-brain barrier penetration [1].

Medicinal Chemistry Library Synthesis of Quinoline-Fused Anti-Infective Agents

The one-pot, two-step Pd-catalyzed synthesis enables rapid parallel library construction of quinoline-fused azeto[1,2-a]benzimidazole derivatives with demonstrated antimicrobial and antimycobacterial activities comparable to control drugs . Medicinal chemistry groups can procure the parent scaffold as a key starting material for generating diverse analog libraries targeting drug-resistant pathogens [1].

Chemical Biology Probe Development Targeting Prostate Cancer

Derivatives of the azeto[1,2-a]benzimidazole scaffold have shown anti-prostate cancer activity in preliminary assays . The scaffold's conformational rigidity and synthetic tractability make it suitable for designing selective chemical probes for androgen receptor or other prostate cancer targets, offering a structurally novel starting point distinct from conventional benzimidazole-based kinase inhibitors .

Quote Request

Request a Quote for Azeto[1,2-A]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.